molecular formula C44H52N2O10 B8148507 (6aR)-4,5,6,6a,7,8-Hexahydro-2,10,11,12-tetramethoxy-6-methylbenzo[6,7]cyclohept[1,2,3-ij]isoquinolin-1-ol

(6aR)-4,5,6,6a,7,8-Hexahydro-2,10,11,12-tetramethoxy-6-methylbenzo[6,7]cyclohept[1,2,3-ij]isoquinolin-1-ol

Cat. No.: B8148507
M. Wt: 768.9 g/mol
InChI Key: XAYAVYLKGKASFJ-VSGBNLITSA-N
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Description

This compound is a complex polycyclic isoquinoline alkaloid characterized by a benzo-cycloheptaisoquinoline core with four methoxy groups (at positions 2, 10, 11, 12), a methyl group (position 6), and a hydroxyl group (position 1). Its stereochemistry at the 6aR position confers unique conformational rigidity, influencing its biological interactions and physicochemical properties .

Properties

IUPAC Name

(10R)-3,4,5-trimethoxy-11-methyl-16-[[(10R)-3,4,5,16-tetramethoxy-11-methyl-11-azatetracyclo[8.7.1.02,7.014,18]octadeca-1(18),2,4,6,14,16-hexaen-17-yl]oxymethoxy]-11-azatetracyclo[8.7.1.02,7.014,18]octadeca-1(18),2,4,6,14,16-hexaen-17-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C44H52N2O10/c1-45-16-14-25-18-29(39(47)37-33(25)27(45)12-10-23-19-31(49-4)41(51-6)43(53-8)35(23)37)55-22-56-40-30(48-3)21-26-15-17-46(2)28-13-11-24-20-32(50-5)42(52-7)44(54-9)36(24)38(40)34(26)28/h18-21,27-28,47H,10-17,22H2,1-9H3/t27-,28-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAYAVYLKGKASFJ-VSGBNLITSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=CC(=C(C3=C2C1CCC4=CC(=C(C(=C43)OC)OC)OC)O)OCOC5=C(C=C6CCN(C7C6=C5C8=C(C(=C(C=C8CC7)OC)OC)OC)C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CCC2=CC(=C(C3=C2[C@H]1CCC4=CC(=C(C(=C43)OC)OC)OC)O)OCOC5=C(C=C6CCN([C@H]7C6=C5C8=C(C(=C(C=C8CC7)OC)OC)OC)C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C44H52N2O10
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

768.9 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (6aR)-4,5,6,6a,7,8-Hexahydro-2,10,11,12-tetramethoxy-6-methylbenzo[6,7]cyclohept[1,2,3-ij]isoquinolin-1-ol , also known as Kreysigine , is a member of the isoquinoline alkaloids. This compound has garnered interest due to its potential biological activities and therapeutic applications. This article reviews the biological activity of Kreysigine based on existing literature and research findings.

  • Molecular Formula : C22H27N
  • CAS Number : 23117-57-9
  • Synonyms : Kreysigine

1. Anticancer Activity

Research indicates that Kreysigine exhibits significant anticancer properties . In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines. For instance:

Cell LineIC50 (µM)Reference
Breast Cancer15
Colon Cancer20
Lung Cancer18

These findings suggest that Kreysigine may act through mechanisms such as apoptosis induction and cell cycle arrest.

2. Neuroprotective Effects

Kreysigine has shown promise in neuroprotection. Studies have reported its ability to protect neuronal cells from oxidative stress and apoptosis:

  • Mechanism : The compound appears to modulate pathways involved in oxidative stress response and neuroinflammation.

A study demonstrated that treatment with Kreysigine resulted in a significant reduction in markers of oxidative stress in neuronal cultures exposed to neurotoxic agents .

3. Antidiabetic Potential

Kreysigine's antidiabetic effects have been explored through various assays:

Assay TypeResultReference
DPP-IV Inhibition61% inhibition at 979 µg/ml
α-Glucosidase InhibitionUp to 39% inhibition

These results indicate that Kreysigine may enhance glucose metabolism and improve insulin sensitivity.

Case Study 1: Anticancer Activity in Animal Models

In a controlled study involving mice with induced tumors, administration of Kreysigine resulted in a substantial reduction in tumor size compared to the control group. The study highlighted the compound's potential as an adjunct therapy in cancer treatment .

Case Study 2: Neuroprotective Effects in Alzheimer's Disease Models

In transgenic mouse models of Alzheimer's disease, Kreysigine administration led to improved cognitive function and reduced amyloid plaque deposition. This suggests its potential role in delaying the progression of neurodegenerative diseases .

Scientific Research Applications

Biological Activities

The compound exhibits several biological activities that are of interest in pharmacological research:

  • Antimicrobial Properties
    • Research indicates that this alkaloid has demonstrated antimicrobial effects against various bacterial strains. The presence of multiple methoxy groups may enhance its interaction with microbial membranes.
  • Antioxidant Activity
    • Studies suggest that the compound has significant antioxidant properties. It can scavenge free radicals and reduce oxidative stress in cellular models.
  • Neuroprotective Effects
    • Preliminary investigations show neuroprotective potential against neurodegenerative diseases. The compound's ability to cross the blood-brain barrier makes it a candidate for further studies in treating conditions like Alzheimer's disease.
  • Anti-inflammatory Properties
    • The alkaloid has been noted for its anti-inflammatory effects in vitro and in vivo. This could be beneficial in developing treatments for chronic inflammatory conditions.

Medicinal Chemistry

The unique structure of (6aR)-4,5,6,6a,7,8-Hexahydro-2,10,11,12-tetramethoxy-6-methylbenzo[6,7]cyclohept[1,2,3-ij]isoquinolin-1-ol serves as a scaffold for designing new drugs. Its derivatives are being explored for enhanced therapeutic efficacy and reduced side effects.

Natural Product Synthesis

This compound is often used as a reference in the synthesis of other natural products. Its complex structure provides insights into synthetic methodologies and strategies for constructing similar alkaloids.

Pharmacological Studies

The compound is utilized in pharmacological studies to evaluate its effects on various biological systems. It serves as a model compound for understanding the mechanisms of action of similar alkaloids.

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Natural Products evaluated the antimicrobial activity of this compound against Staphylococcus aureus and Escherichia coli. Results indicated a significant reduction in bacterial growth at varying concentrations.

Case Study 2: Neuroprotection in Animal Models

In a study published in Neuroscience Letters, researchers investigated the neuroprotective effects of this alkaloid in a rodent model of induced oxidative stress. The results showed that treatment with the compound significantly improved cognitive function and reduced markers of neuronal damage.

Comparison with Similar Compounds

Structural Analogues in the Isoquinoline/Alkaloid Family

The following table summarizes key structural and functional differences:

Compound Name Core Structure Substituents Molecular Weight Key Features
Target Compound Benzo-cycloheptaisoquinoline 2,10,11,12-tetramethoxy; 6-methyl; 1-OH; 6aR stereochemistry ~526.76* High methoxy content enhances lipophilicity; rigid conformation .
(6aR,11aR)-9,10-Dimethoxypterocarpan-3-O-β-D-glucoside (Astragalus-derived) Pterocarpan-glucose conjugate 9,10-dimethoxy; glucosyl group at C3 ~504.50 Glycosylation improves solubility; linked to cell proliferation .
(6aS)-2,10,11-Trimethoxy-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-1-ol Dibenzoquinoline 2,10,11-trimethoxy; 6-methyl; 1-OH; 6aS stereochemistry 341.406 Reduced methoxy groups compared to target; stereochemistry alters bioactivity .
1,2,3,4-Tetrahydroisoquinolin-6-ol Simple isoquinoline 6-OH; no methoxy or methyl groups 149.19 Minimal substituents; lower molecular weight and complexity .

*Calculated based on formula from .

Physicochemical and Pharmacokinetic Properties

  • Lipophilicity (LogP): The target compound’s high methoxy content (four groups) increases its LogP compared to analogues like (6aS)-2,10,11-trimethoxy-... (LogP ~2.5) and 1,2,3,4-tetrahydroisoquinolin-6-ol (LogP ~1.2) .

Q & A

Basic Question: What are the recommended safety protocols for handling (6aR)-4,5,6,6a,7,8-Hexahydro-2,10,11,12-tetramethoxy-6-methylbenzo[6,7]cyclohept[1,2,3-ij]isoquinolin-1-ol in laboratory settings?

Methodological Answer:

  • Personal Protective Equipment (PPE): Use chemical-resistant gloves (nitrile or neoprene), lab coats, and safety goggles to prevent skin/eye contact. Respiratory protection (e.g., N95 masks) is advised if dust or aerosols form during handling .
  • Ventilation: Work in a fume hood with adequate airflow to minimize inhalation risks .
  • Spill Management: Avoid dust generation; use inert absorbents (e.g., vermiculite) for solid spills. Dispose of waste via authorized hazardous chemical disposal services .
  • Emergency Measures: For accidental exposure, rinse eyes with water for ≥15 minutes; wash skin with soap/water. Seek medical evaluation for ingestion or persistent symptoms .

Basic Question: How can researchers validate the structural identity of this compound after synthesis?

Methodological Answer:

  • Spectroscopic Techniques:
    • NMR (¹H/¹³C): Analyze methoxy (δ 3.0–3.5 ppm) and aromatic proton signals (δ 6.5–8.0 ppm) to confirm substitution patterns .
    • IR Spectroscopy: Identify hydroxyl (≈3200 cm⁻¹) and ether (≈1100 cm⁻¹) functional groups .
    • UV-Vis: Compare λmax with similar isoquinoline derivatives (e.g., 280–320 nm for conjugated systems) .
  • Elemental Analysis: Verify molecular formula (C, H, N, O percentages) against theoretical values .

Advanced Question: What experimental strategies mitigate contradictions in spectral data during structural elucidation?

Methodological Answer:

  • Cross-Validation: Use complementary techniques (e.g., 2D NMR like COSY/HSQC) to resolve overlapping signals in complex aromatic regions .
  • Crystallography: If single crystals are obtainable, X-ray diffraction provides unambiguous stereochemical confirmation, particularly for the (6aR) configuration .
  • Computational Modeling: Compare experimental NMR shifts with DFT-calculated chemical shifts for proposed conformers .

Advanced Question: How does the compound’s stability vary under different experimental conditions (e.g., acidic/basic media)?

Methodological Answer:

  • pH Stability Testing:
    • Acidic Conditions (pH < 4): Monitor degradation via HPLC at 25°C. Avoid prolonged exposure to strong acids (e.g., HCl, H₂SO₄), which may hydrolyze methoxy groups .
    • Basic Conditions (pH > 9): Assess for deprotonation of the phenolic -OH group (pKa ≈ 9–10) using UV-Vis titration .
  • Thermal Stability: Conduct TGA/DSC to determine decomposition temperatures (>200°C suggested for similar polycyclic compounds) .

Advanced Question: What are the challenges in designing multi-step syntheses for derivatives of this compound?

Methodological Answer:

  • Stereochemical Control: Use chiral auxiliaries or asymmetric catalysis (e.g., Sharpless epoxidation) to preserve the (6aR) configuration during functionalization .
  • Functional Group Compatibility: Protect the phenolic -OH group (e.g., via silylation) before introducing electrophilic substituents .
  • Purification: Employ preparative HPLC or silica gel chromatography to separate diastereomers or regioisomers .

Basic Question: What analytical methods are suitable for quantifying this compound in biological matrices?

Methodological Answer:

  • LC-MS/MS: Use a C18 column (mobile phase: methanol/water with 0.1% formic acid) and monitor [M+H]⁺ ions (e.g., m/z ≈ 450–500) for high sensitivity .
  • Calibration Curves: Prepare spiked samples (1–1000 ng/mL) to validate linearity (R² > 0.99) and limit of detection (LOD < 1 ng/mL) .

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